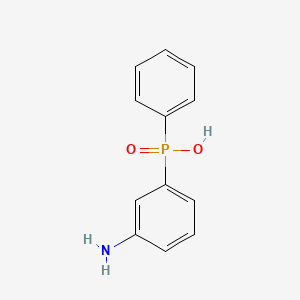
Phosphinic acid, (m-aminophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, also known as phenylphosphinic acid, has the chemical formula C₆H₅P(O)(OH). It belongs to the class of organophosphorus compounds and contains both a phosphorus atom and a hydroxyl group. The compound’s structure consists of a phenyl ring attached to a phosphinic acid functional group. Phenylphosphinic acid is a white crystalline solid with a melting point of 83-85 °C .
Métodos De Preparación
Synthetic Routes::
- Phenylphosphinic acid can be synthesized by hydrolyzing phenylphosphonous dichloride with water or an aqueous base. The reaction proceeds as follows:
Hydrolysis of Phenylphosphonous Dichloride (C₆H₅PCl₂): C6H5PCl2+2H2O→C6H5P(O)(OH)+2HCl
Industrial Production:: Phenylphosphinic acid is not commonly produced on an industrial scale. it is available for research purposes.
Análisis De Reacciones Químicas
Phenylphosphinic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to phenylphosphonic acid (C₆H₅PO₃) using oxidants.
Reduction: Reduction of phenylphosphinic acid yields phenylphosphine (C₆H₅PH₂).
Substitution: It can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂) or metal oxidants are used for oxidation reactions.
Aplicaciones Científicas De Investigación
Phenylphosphinic acid finds applications in various fields:
Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of phenylphosphinic acid’s effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mechanisms.
Comparación Con Compuestos Similares
Phenylphosphinic acid is unique due to its combination of a phenyl ring and a phosphinic acid group. Similar compounds include phenylphosphonic acid, phenylphosphine, and other organophosphorus derivatives .
Propiedades
Número CAS |
108873-83-2 |
|---|---|
Fórmula molecular |
C12H12NO2P |
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
(3-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2,(H,14,15) |
Clave InChI |
RXPMDUZWXQWWHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
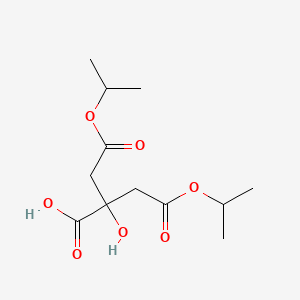
![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
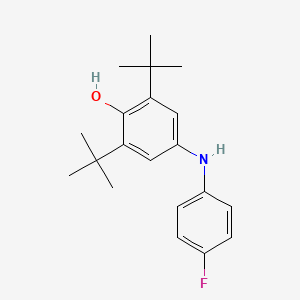
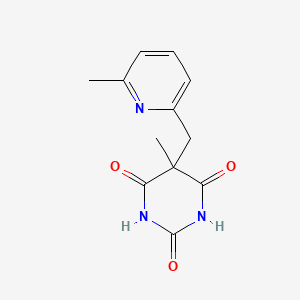
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
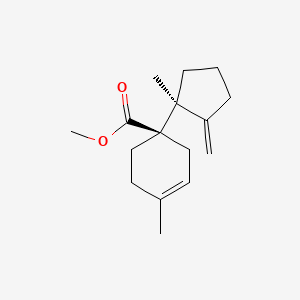

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
